An In-depth Technical Guide to the Physical Properties of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol) (Ammonium Salt)
An In-depth Technical Guide to the Physical Properties of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol) (Ammonium Salt)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol) (ammonium salt), hereafter referred to as PtdIns(16:0/16:0), is a synthetic, saturated phosphatidylinositol lipid. It serves as a crucial tool in biophysical and cell signaling research, providing a chemically defined standard for studies involving phosphoinositide signaling pathways and as a component in model membrane systems.[1] The dipalmitoyl acyl chains offer a saturated and well-defined hydrophobic region, while the inositol headgroup provides a site for phosphorylation and protein interaction, mimicking natural phosphoinositides. This guide provides a comprehensive overview of the known physical properties of PtdIns(16:0/16:0) (ammonium salt), along with detailed experimental protocols for their characterization.
Core Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of PtdIns(16:0/16:0) is paramount for its effective use in research and development. These properties dictate its behavior in aqueous and organic media, its self-assembly into various structures, and its stability under different experimental conditions.
Molecular Structure and Weight
The chemical structure of PtdIns(16:0/16:0) consists of a glycerol backbone esterified to two palmitic acid (16:0) chains at the sn-1 and sn-2 positions, and a phosphoinositol headgroup at the sn-3 position. The ammonium salt form refers to the counter-ion associated with the phosphate group.
There are slight variations in the reported molecular formula and weight, primarily due to the representation of the ammonium salt. The two commonly cited formulas are:
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C41H82NO13P : This formula incorporates the ammonium ion (NH4+) into the overall atomic count.[1]
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C41H78O13P • NH4 : This representation shows the lipid as a separate entity with an associated ammonium ion.[2][3]
This distinction is important for precise calculations but does not alter the fundamental structure of the lipid.
| Property | Value | Source(s) |
| CAS Number | 34290-57-8 | [1][2][4] |
| Molecular Formula | C41H82NO13P or C41H78O13P • NH4 | [1][2][3] |
| Molecular Weight | 828.1 g/mol | [1][2][4] |
| Alternate Molecular Formula (Free Acid) | C41H79O13P | [5] |
| Alternate Molecular Weight (Free Acid) | 811.0 g/mol | [5] |
Physical State and Appearance
Under standard laboratory conditions, PtdIns(16:0/16:0) (ammonium salt) is typically supplied as a white to off-white solid or a lyophilized powder.[2][3] The lyophilization process removes water, yielding a fluffy, easily weighable solid that is stable for long-term storage.
Solubility
The solubility of PtdIns(16:0/16:0) is a critical parameter for its handling and application in various experimental setups. The presence of the hydrophilic inositol headgroup and the hydrophobic dipalmitoyl chains gives it amphipathic character. The ammonium salt form generally enhances its solubility in aqueous solutions.[1]
However, detailed quantitative solubility data is sparse. One supplier specifies a solubility of 1 mg/ml in a chloroform:methanol:water (4:3:1) mixture.[2][3] Another source suggests that a related phosphorylated phosphatidylinositol is soluble in a chloroform:methanol:water:1N HCl (20:10:1:1) mixture at 10 mg/ml and in water at 5 mg/ml, though the latter forms a slightly hazy solution, indicating it is near its solubility limit.[6]
Field-Proven Insight: The solubility of PtdIns(16:0/16:0) in aqueous buffers is expected to be low, likely forming micelles or liposomes above its critical micelle concentration. For the preparation of stock solutions, it is common practice to first dissolve the lipid in an organic solvent, such as chloroform or a chloroform/methanol mixture, before hydrating it in an aqueous buffer.
Stability
PtdIns(16:0/16:0) (ammonium salt) is generally stable for at least five years when stored as a solid at -20°C.[2] In solution, its stability is dependent on the solvent and pH. As with other phospholipids, it is susceptible to hydrolysis of the ester linkages under acidic or basic conditions. It is advisable to prepare fresh solutions for experiments and to store any stock solutions at low temperatures for short periods.
Aggregation and Thermotropic Behavior
The amphipathic nature of PtdIns(16:0/16:0) drives its self-assembly into ordered structures in aqueous environments, a behavior that is fundamental to its role in model membranes. The thermotropic properties, or the way its physical state changes with temperature, are key to understanding the phase behavior of membranes containing this lipid.
Critical Micelle Concentration (CMC)
Expertise & Experience: The CMC of a phospholipid is influenced by factors such as acyl chain length, headgroup charge, and the ionic strength and pH of the buffer. For saturated diacyl phospholipids like PtdIns(16:0/16:0), the strong hydrophobic interactions between the two palmitoyl chains will favor aggregation, leading to a low CMC.
Thermotropic Phase Behavior and Melting Temperature (Tm)
Phospholipid bilayers exhibit a characteristic phase transition from a tightly packed, ordered gel phase (Lβ) to a more fluid, disordered liquid-crystalline phase (Lα) as the temperature increases. The midpoint of this transition is known as the melting temperature (Tm).
A specific Tm for PtdIns(16:0/16:0) is not documented in the readily available literature. However, based on the behavior of the closely related lipid, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), which has a Tm of approximately 41°C, a similar Tm can be anticipated for PtdIns(16:0/16:0).[9] The inositol headgroup, being larger and more polar than the choline headgroup, may influence the packing of the lipid molecules and thus slightly alter the Tm.
Trustworthiness: The exact Tm is highly dependent on the experimental conditions, including the hydration level, buffer composition, and the presence of other molecules such as cholesterol. Therefore, it is crucial to determine the Tm experimentally under the specific conditions of your study.
Experimental Protocols
To empower researchers to characterize the physical properties of PtdIns(16:0/16:0) in their own laboratories, this section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: Determination of Solubility
This protocol outlines a standard method to determine the solubility of PtdIns(16:0/16:0) in a given solvent.
Methodology:
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Preparation of Saturated Solution:
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Add an excess amount of PtdIns(16:0/16:0) powder to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed vial.
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Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.
-
-
Separation of Undissolved Solute:
-
Centrifuge the suspension at high speed to pellet the undissolved lipid.
-
Carefully collect the supernatant, ensuring no solid particles are transferred.
-
-
Quantification of Dissolved Lipid:
-
If the solvent is organic, evaporate it under a stream of nitrogen and weigh the remaining lipid residue.
-
If the solvent is aqueous, the lipid concentration can be determined using a phosphate assay, such as the Bartlett assay, which quantifies the phosphate content.
-
-
Calculation:
-
Solubility is expressed as the mass of the dissolved lipid per unit volume of the solvent (e.g., mg/mL or mol/L).
-
Caption: Workflow for determining the solubility of PtdIns(16:0/16:0).
Protocol 2: Determination of Critical Micelle Concentration (CMC) by Fluorescence Spectroscopy
This protocol utilizes the fluorescence probe pyrene to determine the CMC of PtdIns(16:0/16:0). The emission spectrum of pyrene is sensitive to the polarity of its environment.[8]
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of PtdIns(16:0/16:0) in an appropriate solvent (e.g., chloroform:methanol).
-
Prepare a stock solution of pyrene in a volatile solvent like acetone.
-
-
Sample Preparation:
-
Prepare a series of vials with varying concentrations of PtdIns(16:0/16:0) in the desired aqueous buffer. This is typically done by aliquoting the lipid stock solution into vials, evaporating the solvent to form a thin film, and then hydrating with the buffer.
-
Add a small, constant amount of the pyrene stock solution to each vial and gently mix. The final pyrene concentration should be in the sub-micromolar range.
-
-
Fluorescence Measurement:
-
Incubate the samples to allow for equilibration.
-
Measure the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength for pyrene is typically around 335 nm.
-
Record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks of the pyrene emission spectrum.
-
-
Data Analysis:
-
Plot the ratio of the fluorescence intensities (I1/I3) as a function of the logarithm of the PtdIns(16:0/16:0) concentration.
-
The plot will show a sigmoidal curve. The inflection point of this curve corresponds to the CMC.
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Caption: Workflow for CMC determination using pyrene fluorescence.
Protocol 3: Characterization of Thermotropic Properties by Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to study the phase transitions of lipids in hydrated systems.[10] This protocol describes the preparation of liposomes and their analysis by DSC.
Methodology:
-
Liposome Preparation (Thin Film Hydration Method):
-
Dissolve a known amount of PtdIns(16:0/16:0) in a suitable organic solvent (e.g., chloroform:methanol) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation at a temperature above the expected Tm of the lipid. This will form multilamellar vesicles (MLVs).
-
For the formation of large unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[11]
-
-
DSC Analysis:
-
Accurately transfer a known amount of the liposome suspension into a DSC sample pan.
-
Place an equal volume of the corresponding buffer into the reference pan.
-
Seal both pans hermetically.
-
Place the pans in the DSC instrument and equilibrate at a starting temperature well below the expected Tm.
-
Heat the sample at a constant rate (e.g., 1-2°C/min) through the phase transition temperature range.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The resulting thermogram will show an endothermic peak corresponding to the gel-to-liquid crystalline phase transition.
-
The temperature at the peak maximum is the melting temperature (Tm).
-
The area under the peak is proportional to the enthalpy of the transition (ΔH).
-
Sources
- 1. Buy PtdIns-(1,2-dipalmitoyl) (ammonium salt) (EVT-1445924) | 34290-57-8 [evitachem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. PtdIns-(1,2-dipalmitoyl) (ammonium salt) | CAS 34290-57-8 | Cayman Chemical | Biomol.de [biomol.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Dipalmitoyl phosphatidylinositol | C41H79O13P | CID 194153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. avantiresearch.com [avantiresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. digitalcommons.bucknell.edu [digitalcommons.bucknell.edu]
